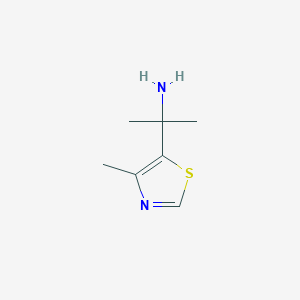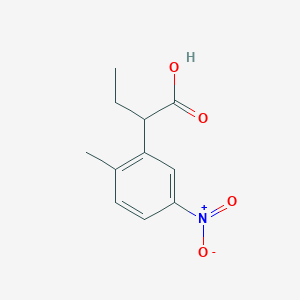
Ethyl 2-methyl-5-nitrophenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitrophenylacetic acid can be achieved through several methods. One common approach involves the nitration of ethyl 2-methylphenylacetic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-methyl-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: Ethyl 2-methyl-5-aminophenylacetic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Esterification: Ethyl esters of the corresponding carboxylic acid.
科学研究应用
Ethyl 2-methyl-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of ethyl 2-methyl-5-nitrophenylacetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical processes .
相似化合物的比较
Ethyl 2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:
Ethyl 2-methylphenylacetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl 5-nitrophenylacetic acid: Lacks the methyl group, which may affect its steric and electronic properties.
2-Methyl-5-nitrophenylacetic acid: Lacks the ethyl ester group, influencing its solubility and reactivity.
The presence of both the nitro and methyl groups in this compound makes it unique in terms of its chemical and biological properties .
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI 键 |
HPUHCZPTNPQBCS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


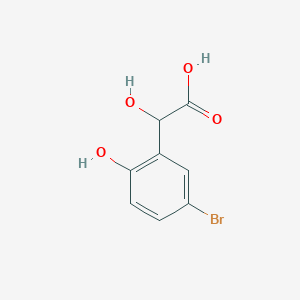
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
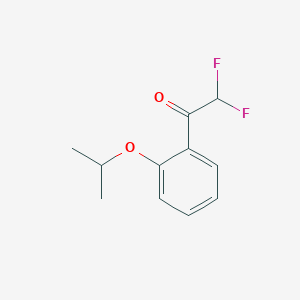
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
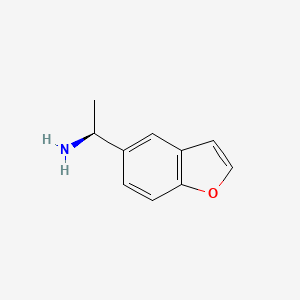
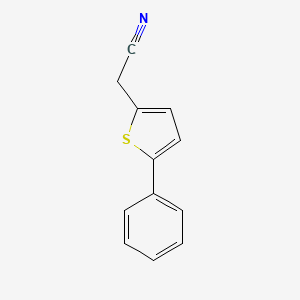
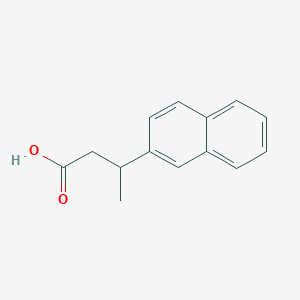

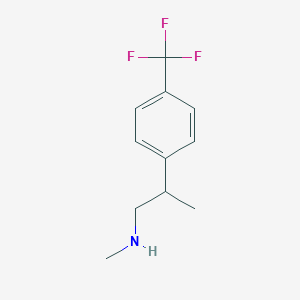
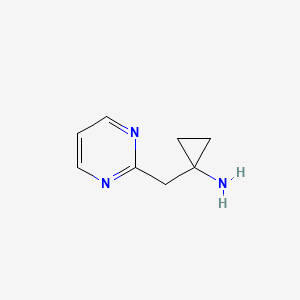
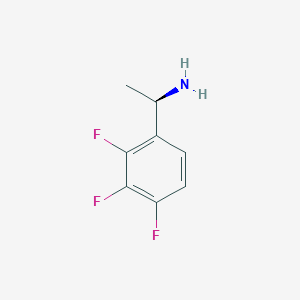

![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
